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Compound of Interest

Compound Name: Phenol;pyridine

Cat. No.: B14753824 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in effectively

removing residual phenol contamination from their RNA samples.

Troubleshooting Guide
Issue: Low A260/A230 ratio (<1.8) in my RNA sample.

A low A260/A230 ratio is a common indicator of phenol contamination, which can inhibit

downstream applications such as RT-qPCR and RNA sequencing.[1][2] Phenol has an

absorbance peak around 270 nm, which can also affect the A260/A280 ratio, but the

A260/A230 ratio is the more sensitive indicator.[1]

Possible Causes and Solutions:
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Possible Cause Recommended Solution Notes

Incomplete phase separation

during initial extraction.

Be meticulous when aspirating

the aqueous phase. Avoid

disturbing the interphase and

the lower phenol-chloroform

phase.[3][4] Consider using

phase-lock tubes to create a

solid barrier between the

phases.[3]

Leaving a small amount of the

aqueous phase behind is

preferable to carrying over

contaminants.

Phenol solubility in the

aqueous phase.

Perform centrifugations at 4°C,

as phenol is more soluble in

the aqueous phase at room

temperature.[5]

This simple adjustment can

significantly reduce phenol

carryover.

Insufficient washing of the RNA

pellet.

Increase the number of 75%

ethanol washes to two or

three.[1][4][6] Ensure the pellet

is fully submerged and gently

agitated during each wash.

Additional washes are highly

effective at removing residual

phenol and salts.[4]

Significant phenol

contamination.

Perform an additional

chloroform extraction followed

by ethanol precipitation.[4][6]

[7]

This is a robust method for

cleaning up heavily

contaminated samples.

Contamination from starting

material.

For samples high in

proteoglycans or

polysaccharides, consider a

modified precipitation step with

a high-salt solution.[5]

This can help remove other

contaminants that also absorb

at 230 nm.

Frequently Asked Questions (FAQs)
Q1: Why is residual phenol a problem for my RNA experiments?

Residual phenol can denature enzymes, such as reverse transcriptase and polymerases,

leading to inhibition of downstream enzymatic reactions like RT-qPCR.[1][8] This can result in
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inaccurate quantification of gene expression and overall unreliable experimental outcomes.[2]

[9][10]

Q2: How can I detect phenol contamination?

The most common method is UV spectrophotometry. A low A260/A230 ratio (ideally, this should

be between 2.0 and 2.2) is a strong indicator of phenol contamination.[1] While the A260/A280

ratio (ideally ~2.0) is primarily used to assess protein contamination, significant phenol

contamination can also lower this value.[1]

Q3: What are the main methods to remove residual phenol?

The primary methods for removing residual phenol contamination are:

Additional Chloroform Extraction: This involves re-extracting the aqueous phase with

chloroform to partition the phenol into the organic phase.[4][6][7]

Ethanol/Isopropanol Reprecipitation with Multiple Washes: Precipitating the RNA and

washing the pellet multiple times with 75-80% ethanol effectively removes dissolved phenol

and other contaminants.[1][4][6]

Column-Based Cleanup Kits: Commercial kits utilize silica spin columns to bind RNA while

contaminants are washed away.[1][11][12]

Q4: Will I lose RNA during the cleanup process?

Some RNA loss can occur during additional purification steps, potentially around 20% with

chloroform extraction.[13] To minimize loss, handle the RNA pellet with care, especially during

decanting steps. Using a glycogen co-precipitant can help visualize the pellet and improve

recovery.[6]

Q5: Can I just use a cleanup kit instead of these manual methods?

Yes, commercial RNA cleanup kits are a fast and reliable option for removing phenol and other

impurities.[1][11] They are often preferred for their convenience and consistency, though they

may be more expensive than manual methods.[11]
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Experimental Protocols
Protocol 1: Additional Chloroform Extraction and
Ethanol Precipitation
This protocol is recommended for samples with significant phenol contamination.

Volume Adjustment: Adjust the volume of your RNA sample to 100-200 µL with nuclease-free

water.

Chloroform Addition: Add an equal volume of chloroform.

Mixing: Vortex vigorously for 15-20 seconds.

Phase Separation: Centrifuge at >12,000 x g for 5 minutes at 4°C.

Transfer Aqueous Phase: Carefully transfer the upper aqueous phase to a new sterile,

nuclease-free tube, avoiding the interphase and lower organic layer.[1]

Precipitation:

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

Add 2.5 volumes of ice-cold 100% ethanol.[1]

Mix by inverting and incubate at -20°C for at least 30 minutes.[1]

Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C.

Washing:

Carefully decant the supernatant.

Add 1 mL of ice-cold 75% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.[1]

Repeat the wash step for a total of two to three washes.[1]

Drying: Briefly air-dry the pellet for 3-10 minutes. Do not over-dry.[1]
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Resuspension: Resuspend the RNA pellet in a suitable volume of nuclease-free water.

Protocol 2: RNA Reprecipitation with Additional Washes
This protocol is suitable for removing minor phenol contamination.

Volume and Salt Adjustment: Adjust the RNA sample volume to at least 50 µL with nuclease-

free water and add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).[1]

Ethanol Precipitation: Add 2.5 volumes of ice-cold 100% ethanol, mix, and incubate at -20°C

for at least 30 minutes.[1]

Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C.[1]

Washing:

Decant the supernatant.

Add 1 mL of ice-cold 75% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.[1]

Repeat the wash for a total of three washes.[1]

Drying: Briefly air-dry the pellet.

Resuspension: Resuspend the RNA in nuclease-free water.

Method Comparison
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Method Pros Cons

Additional Chloroform

Extraction

Highly effective for significant

contamination.[1] Cost-

effective.

Involves hazardous organic

solvents. Potential for RNA

loss (~20%).[13] Requires

careful pipetting.

Reprecipitation & Multiple

Washes

Simple procedure, avoids

additional organic extraction.

Effective for minor

contamination.

May be less effective for heavy

contamination. Multiple steps

can increase the chance of

handling error.

Column-Based Cleanup Kits

Fast, reliable, and highly

effective.[1][11] Safer, as it

avoids phenol and chloroform.

[11]

More expensive than manual

methods. RNA yield can

sometimes be lower

depending on the kit and

sample.

Visual Workflows

Start: Phenol-Contaminated RNA Chloroform Extraction Ethanol Precipitation Wash and Resuspend End: Purified RNA

Contaminated
RNA Sample

Add equal volume
of Chloroform Vortex vigorously Centrifuge

(>12,000 x g, 5 min, 4°C)
Transfer upper
aqueous phase

Add NaOAc and
ice-cold 100% Ethanol Incubate at -20°C Centrifuge to pellet RNA

(>12,000 x g, 15-20 min, 4°C)
Wash pellet 2-3 times

with 75% Ethanol Air-dry pellet Resuspend in
nuclease-free water Clean RNA

Start: Minor Contamination Reprecipitation Wash and Resuspend End: Purified RNA

RNA with minor
phenol contamination

Add NaOAc and
ice-cold 100% Ethanol Incubate at -20°C Centrifuge to pellet RNA

(>12,000 x g, 15-20 min, 4°C)
Wash pellet 3 times
with 75% Ethanol Air-dry pellet Resuspend in

nuclease-free water Clean RNA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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